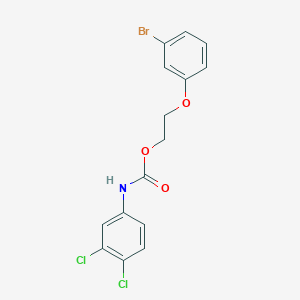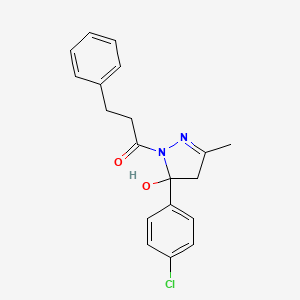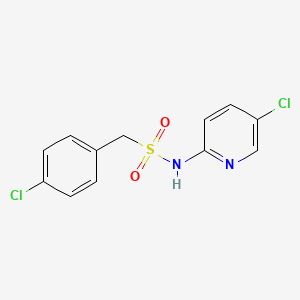![molecular formula C21H22N2O3 B5028981 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5028981.png)
3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide, also known as DIMEB, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in cancer research. DIMEB is a small molecule that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has been extensively studied for its potential applications in cancer research. Studies have shown that 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has been shown to inhibit the growth of cancer cells in vivo in animal models.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is not fully understood, but it is believed to involve the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a key role in cell survival and proliferation. 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has been shown to inhibit the phosphorylation of Akt, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has been shown to have minimal toxicity in normal cells and tissues. In addition, 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide in lab experiments is its selective inhibition of cancer cells, which allows for the study of cancer-specific mechanisms. However, one limitation of using 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is its low solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential applications of 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide in combination with other cancer therapies. Furthermore, the study of the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide may lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide involves a series of chemical reactions that start with the condensation of 3,4-dimethoxybenzaldehyde and indole-3-acetaldehyde. This is followed by a reduction reaction using sodium borohydride to obtain the intermediate product. The final product is obtained by reacting the intermediate product with acryloyl chloride. The overall yield of the synthesis is approximately 30%.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-9-7-15(13-20(19)26-2)8-10-21(24)22-12-11-16-14-23-18-6-4-3-5-17(16)18/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDTQOEAYLJDX-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(5,5-dimethyl-2,4-imidazolidinedione)](/img/structure/B5028907.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B5028914.png)
![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5028954.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)

![propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5028973.png)
![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)
